6-fluoro-2H-chromene-3-carboxylic acid
Overview
Description
6-fluoro-2H-chromene-3-carboxylic acid is a heterocyclic organic compound . It has a molecular weight of 194.16 and its IUPAC name is 6-fluoro-2H-chromene-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for 6-fluoro-2H-chromene-3-carboxylic acid is 1S/C10H7FO3/c11-8-1-2-9-6 (4-8)3-7 (5-14-9)10 (12)13/h1-4H,5H2, (H,12,13) . The molecular structure of this compound has been investigated using density functional theory and vibrational spectroscopy .Scientific Research Applications
Pharmaceutical Industry
Optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry . They are used in the production of various drugs due to their unique properties .
Enzymatic Resolution
The production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process . However, a practical enzymatic resolution method of FCCAs has been developed based on two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . This method represents significant advantages over chemical resolution methods .
Green Chemistry
The enzymatic resolution method of FCCAs is a part of green chemistry, which aims to reduce the environmental impact of chemical processes . This method simplifies the resolution process, enhances productivity, and reduces pollution .
Biological Activity Evaluation
Pyranocoumarin-3-carboxamide derivatives, which include 6-fluoro-2H-chromene-3-carboxylic acid, are designed with the expectation that the carboxamide part could possess active pharmacological properties . The pyran ring moiety could also show specific biological proteins .
Preparation Methods
Several studies have reported various methods for the preparation of 2H/4H-chromene derivatives, including one-pot synthesis, recyclable catalysts, green methodologies, and reactions in aqueous media . These methods aim to reduce the reaction time, catalyst utilization, and byproducts elimination as well as yield enhancement .
Material Science
6-fluoro-2H-chromene-3-carboxylic acid is used in material science for the development of new materials with unique properties . Its unique structure and properties make it a valuable compound in this field .
properties
IUPAC Name |
6-fluoro-2H-chromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQBMPMHJYOSON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-2H-chromene-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.